Schisanhenol B
Overview
Description
(+/-)-Gomisin M1 is a lignan compound found in the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and hepatoprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Gomisin M1 typically involves several steps, including the formation of key intermediates through various organic reactions. One common synthetic route involves the use of starting materials such as phenylpropanoids, which undergo cyclization and subsequent functional group modifications to yield the final product. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of (+/-)-Gomisin M1 may involve large-scale extraction from Schisandra chinensis fruit, followed by purification processes such as chromatography. Alternatively, synthetic methods can be scaled up using batch or continuous flow reactors to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Gomisin M1 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can remove oxygen-containing groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions can replace specific functional groups with others, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a variety of functionalized derivatives with different biological activities.
Scientific Research Applications
Chemistry: Used as a model compound for studying lignan biosynthesis and reactivity.
Biology: Investigated for its effects on cellular processes, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of natural health products and supplements due to its therapeutic properties.
Mechanism of Action
The mechanism of action of (+/-)-Gomisin M1 involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes.
Hepatoprotective Effects: Enhancing liver function and protecting against liver damage through modulation of detoxification enzymes and pathways.
Comparison with Similar Compounds
(+/-)-Gomisin M1 can be compared to other lignan compounds, such as:
Schisandrin: Another lignan from Schisandra chinensis with similar antioxidant and hepatoprotective properties.
Gomisin A: A related compound with distinct structural features and biological activities.
Deoxyschisandrin: Known for its potent antioxidant effects and potential therapeutic applications.
The uniqueness of (+/-)-Gomisin M1 lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct biological activities and therapeutic potential.
Biological Activity
Schisanhenol B (SSH), a lignan derived from the traditional Chinese herb Schisandra chinensis, has garnered attention for its various biological activities. This article summarizes the current understanding of SSH's biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
SSH is part of a class of compounds known as lignans, which are known for their antioxidant, anti-inflammatory, and hepatoprotective properties. SSH is primarily studied for its role in modulating inflammatory responses and its potential therapeutic effects in diseases such as non-alcoholic fatty liver disease (NAFLD) and heart failure.
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Anti-Inflammatory Activity :
- SSH has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. In studies involving human myeloid leukemia cells (THP-1), SSH significantly suppressed NF-κB activity, leading to reduced inflammatory responses in macrophages and systemic inflammation in mouse models .
- SSH administration in mice with lipopolysaccharide (LPS)-induced acute lung injury demonstrated a protective effect by alleviating inflammation and reducing mortality rates .
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Hepatoprotective Effects :
- In models of NAFLD, SSH exhibited significant hepatoprotective effects by decreasing lipid accumulation and improving hepatic steatosis in HepG2 cells. This was linked to the modulation of the adenosine monophosphate-activated protein kinase (AMPK) pathway .
- Histological analyses confirmed that SSH treatment reduced liver damage markers and improved overall liver function in high-fat diet-induced NAFLD mice .
- Neuroprotective Properties :
Table 1: Summary of Biological Activities of this compound
Case Studies
- Cytokine Storm Intervention : A study exploring SSH's potential in treating cytokine storms indicated that SSH effectively inhibited NF-κB activity, reducing inflammatory cytokine production in macrophages. This suggests SSH could be a candidate for managing severe inflammatory responses during viral infections like COVID-19 .
- Non-Alcoholic Fatty Liver Disease : In a detailed study on NAFLD, SSH treatment led to significant improvements in liver histology and function markers. The study utilized biochemical assays alongside histological examinations to confirm SSH's efficacy in mitigating liver damage caused by high-fat diets .
- Neuroprotection : Research involving SH-SY5Y neuroblastoma cells demonstrated that SSH could protect against apoptosis induced by neurotoxic agents through modulation of apoptotic pathways, highlighting its potential use in neurodegenerative conditions like Alzheimer's disease .
Properties
IUPAC Name |
(9R,10S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPBGDUYKEQLA-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)O)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145452 | |
Record name | Schisanhenol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82467-50-3, 102681-52-7 | |
Record name | Gomisin M1, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Schisanhenol B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102681527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Schisanhenol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GOMISIN M1, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0678JED3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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